(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazine ring, and a methylbenzothiazole group . These groups are common in many pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrazine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the piperazine ring might make it more soluble in water .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis of novel compounds containing the piperazine moiety, including derivatives of the specified chemical structure. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety have been documented, providing insights into the structural basis of these compounds and their potential for further chemical modification and application (Hong-Shui Lv et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal activities of derivatives, revealing moderate to good efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial and antifungal agents. For instance, a study on the synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives highlighted their screening for in vitro anti-bacterial activity, with some compounds showing moderate to good antimicrobial activity (P. Mhaske et al., 2014).
Photosynthetic Electron Transport Inhibition
The potential for inhibiting photosynthetic electron transport has also been explored, with certain derivatives showing remarkable inhibitory properties. This opens avenues for research into herbicides and compounds affecting photosynthesis. A study synthesized new pyrazole derivatives evaluated as photosynthetic electron transport inhibitors, showing some compounds' significant inhibitory properties comparable to commercial herbicides (C. B. Vicentini et al., 2004).
Anticancer and Antiangiogenic Effects
Research into the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives, which may share structural similarities with the compound , has shown promising results in inhibiting tumor growth and angiogenesis. This highlights the potential for such compounds in cancer therapy (S. Chandrappa et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-3-2-4-14-15(12)20-17(24-14)22-9-7-21(8-10-22)16(23)13-11-18-5-6-19-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDATYZTUQNZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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